1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine
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Overview
Description
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 5-chloro-2,4-dinitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine typically involves the reaction of 5-chloro-2,4-dinitroaniline with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Common reducing agents include hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents such as sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: Products include 1-(5-amino-2,4-dinitrophenyl)-4-methylpiperazine.
Oxidation: Products include various oxidized derivatives of the original compound.
Scientific Research Applications
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The piperazine ring may also interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2,4-dinitrophenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-(2,4-Dinitrophenyl)-4-methylpiperazine: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(5-Chloro-2,4-dinitrophenyl)-4-ethylpiperazine: Similar structure but has an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is unique due to the specific combination of the 5-chloro-2,4-dinitrophenyl group and the 4-methylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
56224-37-4 |
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Molecular Formula |
C11H13ClN4O4 |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dinitrophenyl)-4-methylpiperazine |
InChI |
InChI=1S/C11H13ClN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 |
InChI Key |
DIABNXZKBCUICI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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